3-Isobutoxycyclohexan-1-amine
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Overview
Description
3-Isobutoxycyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with an isobutoxy group and an amine group This compound falls under the category of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutoxycyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.
Introduction of the Isobutoxy Group: The isobutoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial processes.
Chemical Reactions Analysis
Types of Reactions
3-Isobutoxycyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for acylation or sulfonation reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, sulfonamides, or other substituted products.
Scientific Research Applications
3-Isobutoxycyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Isobutoxycyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The isobutoxy group may contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanamine: Lacks the isobutoxy group, making it less lipophilic.
Isobutoxybenzene: Contains an aromatic ring instead of a cyclohexane ring, leading to different reactivity and properties.
Cyclohexanol: Contains a hydroxyl group instead of an amine group, resulting in different chemical behavior.
Uniqueness
3-Isobutoxycyclohexan-1-amine is unique due to the presence of both an amine and an ether group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
3-(2-methylpropoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C10H21NO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h8-10H,3-7,11H2,1-2H3 |
InChI Key |
YNEROHUTWQLYIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1CCCC(C1)N |
Origin of Product |
United States |
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